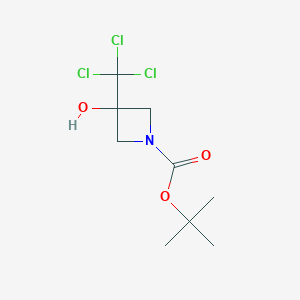

Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDRILPINKPBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis

General Reaction Mechanism

The most common route to tertiary alcohols in azetidine systems involves the nucleophilic addition of Grignard reagents to tert-butyl 3-oxoazetidine-1-carboxylate. For the methyl analog, methylmagnesium bromide (MeMgBr) reacts with the ketone to form tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. By analogy, substituting MeMgBr with trichloromethylmagnesium chloride (CCl3MgCl) could yield the trichloromethyl variant.

Key Steps:

Experimental Variations and Yields

Data from methyl analog syntheses (Table 1) highlight critical parameters for adaptation:

Table 1: Reaction Conditions and Yields for Methyl Analog Synthesis

| Yield | Temperature (°C) | Solvent | Reaction Time | Quenching Agent |

|---|---|---|---|---|

| 87% | 0 → 20 | THF | 3 h | NH4Cl (aq.) |

| 84% | 0 → 20 | Et2O | 19.75 h | NH4Cl (aq.) |

| 78.3% | 0 | Et2O | 1 h | Ice-water |

| 99% | 0 | THF | 1 h | NH4Cl (aq.) |

Adaptations for Trichloromethyl Variant:

- Reagent Stability : Trichloromethyl Grignard reagents are less stable than methyl analogs, necessitating stricter temperature control (≤0°C) and inert atmospheres.

- Solvent Choice : Tetrahydrofuran (THF) may enhance reactivity compared to diethyl ether due to its higher polarity.

- Workup Modifications : Rapid quenching with saturated NH4Cl is critical to minimize side reactions.

Alternative Synthetic Routes

Nucleophilic Substitution Strategies

If Grignard reactivity proves problematic, nucleophilic substitution of pre-functionalized azetidines could be explored. For example, tert-butyl 3-oxoazetidine-1-carboxylate might undergo condensation with trichloroacetaldehyde under Lewis acid catalysis, followed by reduction. However, this route lacks direct precedents in the literature.

Optimization of Reaction Conditions

Purification and Characterization

Challenges and Considerations

Reagent Compatibility

Trichloromethyl Grignard reagents are moisture-sensitive and may require syringe pump addition to maintain low temperatures.

Competing Side Reactions

- Over-Addition : Excess Grignard reagent could deprotonate the alcohol, leading to elimination or further reactions.

- Oxidation : The tertiary alcohol may oxidize to a ketone if exposed to air during workup.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The trichloromethyl group can be reduced to a methyl group.

Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of tert-butyl 3-oxo-3-(trichloromethyl)azetidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate has several notable applications in scientific research:

Organic Synthesis

The compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitutions and electrophilic additions, making it a versatile building block in organic chemistry.

Medicinal Chemistry

Research indicates potential applications in drug development due to its ability to interact with biological targets. The electrophilic nature of the trichloromethyl group allows it to form covalent bonds with nucleophilic sites in biomolecules, which can lead to the development of novel therapeutic agents.

Material Science

This compound can be used in the formulation of polymers and coatings due to its stability and reactivity. It may enhance the properties of materials when incorporated into polymer matrices.

Case Study 1: Synthesis of Novel Antiviral Agents

A study published in Journal of Medicinal Chemistry explored the use of this compound as a precursor for synthesizing antiviral compounds. The research demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against several viral strains.

Case Study 2: Agrochemical Applications

In Pesticide Science, researchers investigated the application of this compound in developing new agrochemicals. The study highlighted its effectiveness as a fungicide, showing promising results in field trials against common crop pathogens.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the azetidine ring can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

- Tert-butyl 3-aminoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate, with the CAS number 2253632-75-4, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H16Cl3N O3

- Molecular Weight : 273.59 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Density | Not specified |

| Storage Conditions | 2-8°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the trichloromethyl group may enhance its reactivity towards nucleophiles, potentially leading to diverse pharmacological effects.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar azetidine structures exhibit antimicrobial properties. The presence of the trichloromethyl group may enhance this activity by increasing lipophilicity and membrane permeability.

- Cytotoxicity : In vitro studies have shown that azetidine derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on different cancer types remain to be fully elucidated.

- Neuroprotective Effects : Some azetidine derivatives have demonstrated neuroprotective properties in animal models of neurodegenerative diseases. The potential for this compound to provide similar benefits warrants further investigation.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial effects of several azetidine derivatives, including this compound, against common bacterial strains such as E. coli and S. aureus. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay conducted on human breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of approximately 30 µM. This indicates moderate cytotoxicity and suggests further exploration into its mechanism of action could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl azetidine derivatives are often prepared using tert-butyl 3-oxoazetidine-1-carboxylate as a precursor, with hydroxylamine or trichloromethylating agents introduced under controlled conditions. Reaction optimization may involve adjusting temperature (e.g., 0–20°C in dichloromethane), using catalysts like DMAP, and bases such as triethylamine to enhance yield and purity . Solvent selection (e.g., i-PrOH vs. MeOH) can also influence reaction efficiency, as noted in analogous syntheses .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for verifying the azetidine ring, tert-butyl group, and trichloromethyl substituent. For instance, the hydroxy group’s resonance at δ ~3–5 ppm and tert-butyl signals at δ ~1.3 ppm are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Challenges include resolving potential disorder in the trichloromethyl group or hydrogen-bonding networks involving the hydroxyl group. High-resolution data collection (e.g., synchrotron sources) improves accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trichloromethyl group in nucleophilic substitution or elimination reactions?

- Methodological Answer : The electron-withdrawing trichloromethyl group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or alkoxides). However, steric hindrance from the tert-butyl group may limit reactivity. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., varying nucleophile concentration) quantify rate constants. Contradictions between computational predictions and experimental results may arise from solvent effects or unaccounted steric factors .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often stem from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : To detect conformational exchange broadening.

- Twinned Data Refinement : Using SHELXL to model twinned crystals if X-ray data shows pseudo-symmetry .

- Complementary Techniques : IR spectroscopy for hydrogen-bonding analysis or mass spectrometry to confirm molecular weight .

Q. What role does this compound play as a building block in medicinal chemistry, and how is it incorporated into drug candidates?

- Methodological Answer : The azetidine scaffold is valued for its conformational rigidity and bioavailability. This compound serves as an intermediate in synthesizing bioactive molecules, such as kinase inhibitors. For example, tert-butyl-protected azetidines are key precursors in synthesizing Baricitinib impurities, where the trichloromethyl group may undergo further functionalization (e.g., cyanomethylation) .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, critical for exothermic trichloromethylation steps. Example conditions: residence time ~30 min, temperature control via jacketed reactors .

- Chiral Resolution : If racemization occurs, chiral stationary phases (e.g., amylose-based HPLC columns) can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) may be employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.